![molecular formula C23H20N2O3 B2723129 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide CAS No. 922009-62-9](/img/structure/B2723129.png)
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Chemical and Pharmacological Studies
Research on compounds structurally related to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide has explored various chemical and pharmacological properties. These studies have shed light on the potential therapeutic applications of these compounds, excluding direct drug use, dosage, and side effects, focusing instead on their underlying chemical interactions and effects on biological systems.
Serotonin-3 (5-HT3) Receptor Antagonists
One area of investigation has been the development of potent serotonin-3 (5-HT3) receptor antagonists. Compounds structurally similar to the chemical have been identified as potent antagonists, contributing to understanding the structure-activity relationship (SAR) essential for designing drugs targeting the 5-HT3 receptor, a significant pathway implicated in conditions like nausea and anxiety (Harada et al., 1995).
Heterocyclic Annulation and Novel Synthetic Pathways
Research has also explored the chemical's utility in heterocyclic annulation studies, indicating its role as a versatile synthon for constructing complex heterocycles. These studies provide insights into novel synthetic pathways for creating diverse molecular architectures, which are crucial for drug discovery and development (Kumar et al., 2007).
Antiallergic Potential
Investigations into derivatives of dibenzoxepin compounds have revealed their potential as antiallergic agents. These findings highlight the chemical's role in synthesizing new molecules with significant inhibitory effects on allergic reactions, offering a foundation for developing future antiallergic therapies (Ohshima et al., 1992).
Synthetic Utilization and Molecular Transformation
Further studies have demonstrated the synthetic utility of polynitroaromatic compounds in preparing substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones. This research underlines the chemical's versatility in molecular transformations, facilitating the creation of novel compounds with potential therapeutic applications (Samet et al., 2005).
Mechanism of Action
Safety and Hazards
The safety and hazards of this compound are not detailed in the available resources. As it is intended for research use only, it should be handled with appropriate safety precautions.
Future Directions
The compound is mentioned in the context of dopamine D2 receptor antagonists, which are used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia . This suggests potential future directions for research into the therapeutic applications of this compound.
properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-14-5-4-6-16(11-14)22(26)24-17-8-10-20-18(13-17)23(27)25(3)19-12-15(2)7-9-21(19)28-20/h4-13H,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZRLJIGKCLLQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.